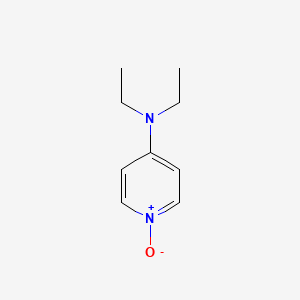
4-Pyridinamine, N,N-diethyl-, 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Pyridinamine, N,N-diethyl-, 1-oxide is an organic compound with the molecular formula C9H14N2O It is a derivative of pyridine, where the amino group at the 4-position is substituted with N,N-diethyl groups, and the nitrogen atom is oxidized to form an N-oxide
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Pyridinamine, N,N-diethyl-, 1-oxide typically involves the oxidation of 4-Pyridinamine, N,N-diethyl-. One common method is to use hydrogen peroxide (H2O2) as the oxidizing agent in the presence of a catalyst such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the N-oxide.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of environmentally friendly oxidizing agents and catalysts is also explored to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions: 4-Pyridinamine, N,N-diethyl-, 1-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex N-oxide derivatives.
Reduction: The N-oxide group can be reduced back to the amine using reducing agents such as zinc dust in acetic acid.
Substitution: The compound can participate in nucleophilic substitution reactions, where the N,N-diethyl groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) in the presence of acetic acid.
Reduction: Zinc dust in acetic acid.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed:
Oxidation: Higher-order N-oxides.
Reduction: 4-Pyridinamine, N,N-diethyl-.
Substitution: Substituted pyridinamine derivatives.
Scientific Research Applications
4-Pyridinamine, N,N-diethyl-, 1-oxide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4-Pyridinamine, N,N-diethyl-, 1-oxide involves its interaction with molecular targets such as enzymes and receptors. The N-oxide group can participate in redox reactions, influencing the activity of enzymes involved in oxidative stress responses. Additionally, the compound can modulate the function of ion channels and receptors, affecting cellular signaling pathways.
Comparison with Similar Compounds
4-Pyridinamine, N,N-dimethyl-, 1-oxide: Similar structure but with N,N-dimethyl groups instead of N,N-diethyl groups.
4-Pyridinamine, N,N-diethyl-: Lacks the N-oxide group, making it less reactive in redox reactions.
4-Aminopyridine: A simpler structure with only an amino group at the 4-position.
Uniqueness: 4-Pyridinamine, N,N-diethyl-, 1-oxide is unique due to the presence of both N,N-diethyl groups and the N-oxide functionality. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
101007-49-2 |
|---|---|
Molecular Formula |
C9H14N2O |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
N,N-diethyl-1-oxidopyridin-1-ium-4-amine |
InChI |
InChI=1S/C9H14N2O/c1-3-10(4-2)9-5-7-11(12)8-6-9/h5-8H,3-4H2,1-2H3 |
InChI Key |
IRFNDTQTGCYIOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=[N+](C=C1)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzo[b]thiophen-5-amine, 2-(1-piperidinylmethyl)-](/img/structure/B14326425.png)
![2,6-Diphenyl[1,3,2]oxazastibolo[2,3-b][1,3,2]oxazastibole](/img/structure/B14326433.png)

![1-[(Propan-2-yl)oxy]but-2-ene](/img/structure/B14326445.png)
![13-chloro-11,17-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,12,14,16-heptaene-8,9-dione](/img/structure/B14326447.png)
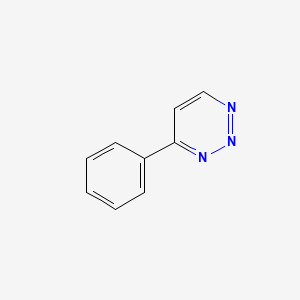
![5,9-Diaza-1-azoniabicyclo[7.3.1]tridec-1(13)-ene, 5-methyl-](/img/structure/B14326476.png)
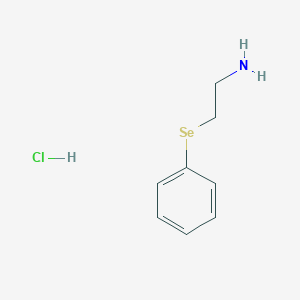
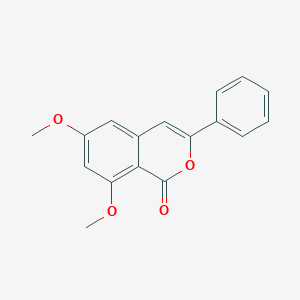
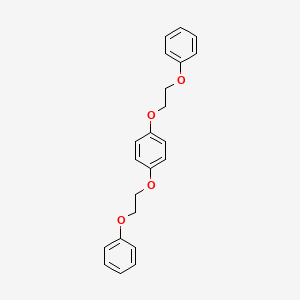

![1-[Di(methanesulfonyl)methanesulfonyl]-2,4-dimethoxybenzene](/img/structure/B14326517.png)
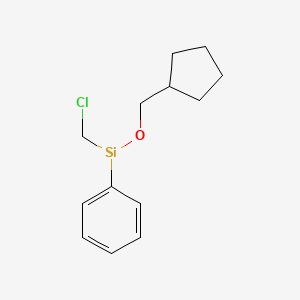
![2-[(E)-(6-Methoxy-1,3-benzothiazol-2-yl)diazenyl]-3-oxo-N-phenylbutanamide](/img/structure/B14326522.png)
